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Compound of Interest

Compound Name: (R)-(+)-2-Bromopropionic acid

Cat. No.: B167591 Get Quote

Introduction

2-Bromopropionic acid is a chiral carboxylic acid that serves as a valuable building block in the

synthesis of a wide array of more complex molecules, including pharmaceuticals and

agrochemicals.[1][2] Its stereochemistry plays a pivotal role, as the spatial arrangement of the

bromine atom and the carboxylic acid group around the chiral center dictates its physical,

chemical, and biological properties. Enantiomers, such as (R)- and (S)-2-bromopropionic acid,

are non-superimposable mirror images that can exhibit profoundly different interactions with

other chiral molecules, particularly in biological systems. This guide provides an objective

comparison of the two enantiomers, supported by experimental data and detailed protocols, to

aid researchers in their selection and application.

Physical and Optical Properties
Enantiomers share identical physical properties in an achiral environment, such as melting

point, boiling point, and density. The defining physical difference between (R)- and (S)-2-

bromopropionic acid is their interaction with plane-polarized light. One enantiomer rotates the

light in a clockwise direction (dextrorotatory, (+)), while its mirror image rotates it in an equal

and opposite counter-clockwise direction (levorotatory, (-)). For 2-bromopropionic acid, the (R)-

enantiomer is dextrorotatory, and the (S)-enantiomer is levorotatory.

Table 1: Comparison of Physical Properties
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Property
(R)-(+)-2-
Bromopropionic
Acid

(S)-(-)-2-
Bromopropionic
Acid

Racemic (±)-2-
Bromopropionic
Acid

CAS Number 10009-70-8[3] 32644-15-8[4] 598-72-1[5]

Molecular Formula C₃H₅BrO₂[3] C₃H₅BrO₂[4] C₃H₅BrO₂[5]

Molecular Weight 152.97 g/mol [3] 152.97 g/mol [4] 152.97 g/mol [5]

Appearance Liquid[3] Liquid[4]
Liquid / Colorless

melt[5][6]

Melting Point 25 °C[7] -35 °C[4] ~25 °C[6]

Boiling Point
203 °C (at 760 mmHg)

[7]
78 °C (at 4 mmHg)[4]

203 °C (at 760 mmHg)

[5]

Density 1.692 g/mL at 20 °C[3] 1.696 g/mL at 20 °C[4] 1.7 g/mL at 25 °C[5]

Refractive Index

(n20/D)
1.475[3] 1.470[4] 1.475[5]

Specific Rotation

[α]20/D
+26° ± 2° (neat)[3] -25° (neat)[4] 0°

Note: Minor variations in reported physical properties can occur due to different measurement

conditions and purity levels.

Chemical Reactivity: Stereospecific Nucleophilic
Substitution
The most significant chemical difference between the enantiomers of 2-bromopropionic acid is

their behavior in stereospecific reactions. The outcome of a nucleophilic substitution at the

chiral carbon (C2) is highly dependent on the reaction mechanism, which can be controlled by

the choice of reagents and conditions.

A classic example is the hydrolysis of 2-bromopropionic acid to lactic acid (2-hydroxypropionic

acid).
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With Concentrated NaOH (SN2 Reaction): Reaction with a high concentration of a strong

nucleophile like hydroxide (OH⁻) proceeds via a standard SN2 mechanism. This involves a

backside attack by the nucleophile, leading to an inversion of stereochemical configuration.

Thus, (S)-2-bromopropionic acid yields (R)-lactic acid.[1][8]

With Ag₂O and Low [OH⁻] (Neighboring Group Participation): When the reaction is carried

out with a low concentration of hydroxide in the presence of silver ions (from Ag₂O), the

mechanism changes. The silver ion assists in the departure of the bromide. The adjacent

carboxylate group then acts as an internal nucleophile, attacking the chiral center from the

back side in an intramolecular SN2 reaction, forming a strained α-lactone intermediate. This

first step inverts the configuration. Subsequently, an external hydroxide ion attacks the

carbonyl carbon of the lactone, breaking the ring. This second step also proceeds with

inversion at the chiral center. The net result of this double-inversion is an overall retention of

configuration. Therefore, (S)-2-bromopropionic acid yields (S)-lactic acid.[1][8]

SN2 Reaction (Inversion) Neighboring Group Participation (Retention)

(S)-2-Bromopropionic Acid

Transition State
(Backside Attack)

OH⁻

(R)-Lactic Acid

Concentrated
NaOH

(S)-2-Bromopropionic Acid

α-Lactone Intermediate
(Inversion 1)

1. Ag⁺
2. Intramolecular attack

(S)-Lactic Acid
(Inversion 2)

OH⁻ attack

Ag₂O
Low [OH⁻]
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Caption: Stereochemical outcomes of nucleophilic substitution.

Biological Activity
While specific toxicological or pharmacological data for the individual enantiomers of 2-

bromopropionic acid are not widely published, it is a well-established principle that enantiomers

of chiral molecules often exhibit different biological activities. This is because biological

systems, such as enzymes and receptors, are themselves chiral and thus interact differently

with each enantiomer.

For the broader class of 2-arylpropionic acids (e.g., ibuprofen, naproxen), the (S)-enantiomer is

typically responsible for the desired anti-inflammatory activity through inhibition of

cyclooxygenase (COX) enzymes, whereas the (R)-enantiomer is significantly less active.

The racemic mixture of 2-bromopropionic acid is classified as toxic if swallowed and causes

severe skin burns and eye damage.[2][6] It has been shown to cause degenerative changes in

the brain and muscle weakness in oral studies on rats.[6] It is plausible that these effects could

be enantioselective.

Experimental Protocols
Characterization Workflow
The characterization of a sample of 2-bromopropionic acid to determine its stereochemical

identity and purity involves a logical workflow.
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Caption: Logical workflow for stereochemical characterization.

Protocol: Measurement of Optical Rotation (Polarimetry)
This protocol outlines the general procedure for determining the specific rotation of an

enantiomer.

Objective: To measure the angle of rotation (α) of a neat sample of (R)- or (S)-2-

bromopropionic acid and calculate its specific rotation [α].
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Materials:

Polarimeter

Polarimeter cell (e.g., 1 dm path length)

Sample of (R)- or (S)-2-bromopropionic acid

Appropriate solvent for cleaning (e.g., isopropanol)

Procedure:

Instrument Warm-up: Turn on the polarimeter and its light source (typically a sodium lamp,

589 nm) and allow it to warm up for at least 10-15 minutes to ensure a stable reading.

Blank Measurement: Fill the clean polarimeter cell with a blank solvent (if measuring a

solution) or ensure it is empty and clean for a neat sample. Place the cell in the

polarimeter and zero the instrument.

Sample Preparation: Carefully fill the polarimeter cell with the neat liquid sample of 2-

bromopropionic acid, ensuring no air bubbles are present in the light path.

Measurement: Place the sample cell in the polarimeter. The instrument will display the

observed angle of rotation (α). Record this value. For manual polarimeters, rotate the

analyzer until the light field is at its minimum intensity and read the angle.

Calculation of Specific Rotation: For a neat liquid, the specific rotation is calculated using

the formula: [α]ᵀλ = α / (l * d) Where:

[α] = specific rotation

T = temperature (°C)

λ = wavelength of light (e.g., D-line of sodium)

α = observed rotation (degrees)

l = path length of the cell (dm)
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d = density of the liquid (g/mL)

Cleaning: Thoroughly clean the polarimeter cell with an appropriate solvent and allow it to

dry.

Protocol: Enantiomeric Separation by Chiral HPLC
This is a representative protocol for separating the enantiomers of 2-bromopropionic acid to

determine enantiomeric excess (ee). Conditions may require optimization.

Objective: To separate (R)- and (S)-2-bromopropionic acid and quantify their relative

amounts.

Instrumentation & Materials:

HPLC system with UV detector

Chiral stationary phase (CSP) column: A polysaccharide-based column such as Chiralcel

OD-H or Chiralpak AD is a suitable starting point.[1]

HPLC-grade n-hexane

HPLC-grade 2-propanol (IPA)

Trifluoroacetic acid (TFA)

Racemic (±)-2-bromopropionic acid standard

Samples of individual enantiomers (if available, for peak identification)

Procedure:

Mobile Phase Preparation: Prepare the mobile phase, e.g., n-hexane:IPA:TFA (90:10:0.1

v/v/v). Filter and degas the mobile phase before use.

Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a

constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector

(monitoring at ~220 nm).
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Sample Preparation: Prepare a stock solution of the racemic standard in the mobile phase

at a concentration of approximately 1 mg/mL. Prepare the sample to be analyzed at a

similar concentration.

Injection and Analysis:

Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention

times of the two enantiomers and calculate the resolution factor (Rs). A baseline

separation (Rs > 1.5) is desired.

If individual enantiomer standards are available, inject them to confirm the elution order.

Inject the unknown sample and record the chromatogram.

Data Analysis:

Integrate the peak areas for the two enantiomers (A₁ and A₂).

Calculate the enantiomeric excess (ee%) using the formula: ee% = |(A₁ - A₂) / (A₁ + A₂)|

* 100

Protocol: Stereospecific Synthesis (SN2 Inversion)
This protocol is adapted for the synthesis of (R)-lactic acid from (S)-2-bromopropionic acid.

Objective: To demonstrate the inversion of stereochemistry via an SN2 reaction.

Materials:

(S)-(-)-2-Bromopropionic acid

Sodium hydroxide (NaOH)

Acetone

Deionized water

Diethyl ether
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Concentrated HCl

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

Reaction Setup: In a 100 mL round-bottom flask, dissolve NaOH (e.g., 1.2 g, 30 mmol) in

a mixture of 25 mL of acetone and 10 mL of deionized water.

Addition of Substrate: To the stirring solution, add (S)-2-bromopropionic acid (e.g., 3.06 g,

20 mmol).

Reaction: Heat the mixture to a gentle reflux (~60-70 °C) for 4-6 hours. Monitor the

reaction by TLC if desired.

Work-up: Cool the mixture to room temperature. Most of the acetone can be removed

using a rotary evaporator.

Acidification & Extraction: Carefully acidify the remaining aqueous solution with

concentrated HCl to pH ~2. Transfer the mixture to a separatory funnel and extract the

product with diethyl ether (3 x 30 mL).

Drying and Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and

remove the solvent under reduced pressure to yield crude (R)-lactic acid. The product can

be analyzed by polarimetry to confirm the inversion of configuration (authentic (R)-lactic

acid has a positive specific rotation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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